![molecular formula C10H13NO3 B1629030 2,2-Dimethoxy-N-phenylacetamide CAS No. 1379259-51-4](/img/structure/B1629030.png)
2,2-Dimethoxy-N-phenylacetamide
Overview
Description
2,2-Dimethoxy-N-phenylacetamide is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 2,2-Dimethoxy-N-phenylacetamide and its derivatives has been the subject of various studies . For instance, one study described the synthesis of a series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation using AlMe3 as a catalyst .Molecular Structure Analysis
The molecular structure of 2,2-Dimethoxy-N-phenylacetamide is characterized by its molecular formula C10H13NO3 . The molecular weight is 195.21500 .Chemical Reactions Analysis
The chemical reactions involving 2,2-Dimethoxy-N-phenylacetamide are complex and can be influenced by various factors . For example, one study showed that the photochemistry of a similar compound, 2,2-Dimethoxy-2-phenylacetophenone, was strongly influenced by both thermal and photochemical fragmentations of the α,α-dimethoxybenzyl radical .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethoxy-N-phenylacetamide include a density of 1.144g/cm3, a boiling point of 359.7ºC at 760 mmHg, and a flash point of 171.4ºC .Scientific Research Applications
Spectroscopy and Cluster Studies 2,2-Dimethoxy-N-phenylacetamide (DMNPA) has been a subject of interest in spectroscopy studies. Specifically, it's related to the structural studies of 2-phenylacetamide and its hydration interactions. One study utilized fluorescence excitation, resonant two-photon ionization, and IR-UV ion-depletion spectroscopy to examine the structures of 2-phenylacetamide clusters. These studies help in understanding the molecular interactions and photophysics of compounds similar to DMNPA (Robertson et al., 2001).
Crystallography and Molecular Structure Crystallography provides insight into the structural properties of DMNPA and its derivatives. N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, for instance, has been analyzed for its crystalline structure. The study revealed specific interactions and hydrogen bonding patterns within the compound's structure, contributing to our understanding of its molecular architecture (Marinova et al., 2022).
Chemical Synthesis and Reactions DMNPA and its variants are pivotal in synthetic chemistry, serving as intermediates in complex reactions. For example, a study on the Pd(II)-catalyzed decarboxylative acylation of phenylacetamides with α-oxocarboxylic acids via C-H bond activation showcases the compound's role in synthesizing ortho-acyl phenylacetamides. These derivatives are crucial for generating compounds with potential applications in various industries, including pharmaceuticals (Park et al., 2013).
Pharmacology and Drug Development While specific details on drug use and dosage are excluded as per the request, it's worth noting that DMNPA derivatives have been studied in the context of pharmacology. For instance, the exploration of phenylacetamides as sodium-channel blockers in drug development underlines the potential medical applications of DMNPA derivatives. These studies contribute to our understanding of how such compounds can interact with biological systems (Roufos et al., 1994).
Biological and Environmental Studies In environmental and biological contexts, derivatives of DMNPA have been used as molecular probes. For example, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been employed in detecting carbonyl compounds in water samples. This highlights the compound's utility in environmental monitoring and analysis (Houdier et al., 2000).
Safety and Hazards
Future Directions
The future research directions for 2,2-Dimethoxy-N-phenylacetamide and its derivatives could involve designing new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new possibilities in medicinal chemistry .
properties
IUPAC Name |
2,2-dimethoxy-N-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)11-8-6-4-3-5-7-8/h3-7,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUQSJXSHMPEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604493 | |
Record name | 2,2-Dimethoxy-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379259-51-4 | |
Record name | 2,2-Dimethoxy-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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